2-Methoxy-4-nitrobenzenesulfonyl fluoride
Overview
Description
Synthesis Analysis
The synthesis of 2-Methoxy-4-nitrobenzenesulfonyl fluoride involves the reaction between 4-nitrobenzenesulfonyl chloride and methoxybenzene in the presence of a base such as triethylamine. The product is usually purified by column chromatography.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H6FNO5S . It has a molecular weight of 235.19 g/mol .Chemical Reactions Analysis
This compound is widely used as a protecting group for the amino group of lysine residues in peptides and proteins. It exhibits enzymatic inhibition properties and inhibits the activity of various proteases and enzymes such as chymotrypsin, trypsin, and thrombin.Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is soluble in most organic solvents. It is a moderately acidic compound, with a pKa value of 5.33. MNBSF is stable under normal conditions, but it may decompose upon exposure to heat or light.Mechanism of Action
Target of Action
It’s known that sulfonyl fluoride motifs can be used as connectors for the assembly of -so2- linked small molecules with proteins or nucleic acids .
Mode of Action
2-Methoxy-4-nitrobenzenesulfonyl fluoride interacts with its targets through a process known as click chemistry . This approach involves the use of a sulfonyl fluoride motif as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This is a complementary approach to using amides and phosphate groups as linkers .
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Methoxy-4-nitrobenzenesulfonyl fluoride is its selectivity for serine proteases. This allows researchers to selectively inhibit the activity of these enzymes in biological systems. However, this compound is not a reversible inhibitor, which limits its use in some experiments. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain assays.
Future Directions
There are a number of future directions for research on 2-Methoxy-4-nitrobenzenesulfonyl fluoride. One area of interest is the development of this compound-based probes for the selective labeling of proteins in living cells. Another area of interest is the use of this compound as a tool for studying the function of serine proteases in various biological processes. Finally, there is potential for the development of this compound-based anti-cancer agents, although further research is needed to explore this possibility.
Conclusion:
In conclusion, this compound is an important chemical compound that is widely used in scientific research. It has a number of applications in the synthesis of peptides and proteins, and it has been extensively studied for its mechanism of action and physiological effects. While this compound has some limitations for lab experiments, it remains a valuable tool for researchers studying serine proteases and their role in biological processes.
Scientific Research Applications
2-Methoxy-4-nitrobenzenesulfonyl fluoride is an important reagent in the synthesis of peptides and proteins. It is used as a protecting group for the amino group of cysteine residues in peptides and proteins. This compound is also used in the synthesis of peptide thioesters, which are important intermediates in the synthesis of proteins. In addition, this compound is used as a reagent for the selective labeling of proteins with fluorescent probes.
properties
IUPAC Name |
2-methoxy-4-nitrobenzenesulfonyl fluoride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUPFCXWHNSUKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70309310 | |
Record name | 2-Methoxy-4-nitrobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21320-94-5 | |
Record name | NSC211697 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methoxy-4-nitrobenzene-1-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70309310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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